N-tert-butyl-2-[2-ethoxy-4-[(2H-tetrazol-5-ylamino)methyl]phenoxy]acetamide
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Overview
Description
N-tert-butyl-2-[2-ethoxy-4-[(2H-tetrazol-5-ylamino)methyl]phenoxy]acetamide is a synthetic organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[2-ethoxy-4-[(2H-tetrazol-5-ylamino)methyl]phenoxy]acetamide involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the phenoxyacetamide core: This step involves the reaction of 2-ethoxy-4-hydroxybenzaldehyde with tert-butylamine to form the corresponding phenoxyacetamide.
Introduction of the tetrazole ring: The phenoxyacetamide intermediate is then reacted with sodium azide and ammonium chloride under acidic conditions to introduce the tetrazole ring at the para position of the phenoxy group.
Final coupling: The final step involves the coupling of the tetrazole-containing intermediate with an appropriate acylating agent to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[2-ethoxy-4-[(2H-tetrazol-5-ylamino)methyl]phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and tetrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-tert-butyl-2-[2-ethoxy-4-[(2H-tetrazol-5-ylamino)methyl]phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[2-ethoxy-4-[(2H-tetrazol-5-ylamino)methyl]phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-2-{2-ethoxy-4-[(2-phenylethylamino)methyl]phenoxy}acetamide: Similar structure but with a phenylethyl group instead of a tetrazole ring.
N-tert-butyl-2-{2-ethoxy-4-[(methylamino)methyl]phenoxy}acetamide: Similar structure but with a methylamino group instead of a tetrazole ring.
Uniqueness
N-tert-butyl-2-[2-ethoxy-4-[(2H-tetrazol-5-ylamino)methyl]phenoxy]acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H24N6O3 |
---|---|
Molecular Weight |
348.4g/mol |
IUPAC Name |
N-tert-butyl-2-[2-ethoxy-4-[(2H-tetrazol-5-ylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C16H24N6O3/c1-5-24-13-8-11(9-17-15-19-21-22-20-15)6-7-12(13)25-10-14(23)18-16(2,3)4/h6-8H,5,9-10H2,1-4H3,(H,18,23)(H2,17,19,20,21,22) |
InChI Key |
CEFPSSJPXAHZES-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNC2=NNN=N2)OCC(=O)NC(C)(C)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=NNN=N2)OCC(=O)NC(C)(C)C |
Origin of Product |
United States |
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